molecular formula C14H18N2O3 B11080693 (2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester

(2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester

Cat. No.: B11080693
M. Wt: 262.30 g/mol
InChI Key: QLROZEUYLDKMOP-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester is a chemical compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with a benzene ring, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester typically involves the following steps:

    Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The diazepine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate enzyme activities.

Medicine

In the medical field, the compound’s potential therapeutic properties are of interest. It may exhibit activity as an anxiolytic, sedative, or anticonvulsant, similar to other benzodiazepines.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of (2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester involves its interaction with specific molecular targets. In the context of its potential therapeutic effects, it may bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic activities.

Uniqueness

(2-Methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]diazepin-1-yl)acetic acid, ethyl ester is unique due to its specific structural features, such as the presence of the ethyl ester group and the particular arrangement of the diazepine ring

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)acetate

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(18)9-16-10(2)8-13(17)15-11-6-4-5-7-12(11)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,17)

InChI Key

QLROZEUYLDKMOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(CC(=O)NC2=CC=CC=C21)C

Origin of Product

United States

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